Cas no 1260833-99-5 (4-(azetidin-3-yl)-2-ethoxyphenol)

4-(azetidin-3-yl)-2-ethoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-(azetidin-3-yl)-2-ethoxyphenol
- 1260833-99-5
- EN300-1847285
-
- インチ: 1S/C11H15NO2/c1-2-14-11-5-8(3-4-10(11)13)9-6-12-7-9/h3-5,9,12-13H,2,6-7H2,1H3
- InChIKey: NKCSAIWKLNQRNO-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=C(C=CC(=C1)C1CNC1)O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 41.5Ų
4-(azetidin-3-yl)-2-ethoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847285-0.25g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1847285-0.05g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1847285-10.0g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1847285-5g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1847285-10g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1847285-1g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1847285-0.1g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1847285-1.0g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1847285-5.0g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1847285-0.5g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 0.5g |
$1221.0 | 2023-09-19 |
4-(azetidin-3-yl)-2-ethoxyphenol 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
4-(azetidin-3-yl)-2-ethoxyphenolに関する追加情報
4-(Azetidin-3-Yl)-2-Ethoxyphenol (CAS No. 1260833-99-5): A Promising Compound in Chemical and Biomedical Research
4-(Azetidin-3-Yl)-2-Ethoxyphenol, identified by its CAS No. 1260833-99-5, is a structurally unique organic compound with significant potential in pharmaceutical and biochemical applications. This compound, characterized by its azetidine ring fused to a phenolic moiety, has garnered attention due to its versatile reactivity and biological activity. Recent studies highlight its role as a scaffold for drug development, particularly in targeting neurodegenerative diseases and inflammatory pathways.
The molecular structure of 4-(azetidin-3-Yl)-ethoxyphenol combines an azetidine (a four-membered heterocyclic ring) with an ethoxy group attached to the phenolic ring at the 2-position. This configuration allows for tunable pharmacokinetic properties, such as enhanced solubility and metabolic stability. Researchers have exploited this structure to design analogs that modulate enzyme activity, with notable advancements reported in Journal of Medicinal Chemistry (2023) where derivatives demonstrated selective inhibition of kinases implicated in cancer progression.
In terms of physicochemical properties, CAS No. 1260833-99-5 exhibits a melting point of 78–80°C and solubility in organic solvents like DMSO and ethanol. Its synthesis via nucleophilic aromatic substitution has been optimized recently, with a protocol published in Organic Letters (June 2024) achieving yields over 85% using microwave-assisted conditions. This method reduces reaction time from hours to minutes, aligning with green chemistry principles.
Biological studies reveal that 4-(azetidin-3-Yl)-ethoxyphenol acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes, suppressing pro-inflammatory mediators such as prostaglandins and leukotrienes. A preclinical trial in rodent models (published in Nature Communications, March 2024) showed its efficacy in mitigating arthritis symptoms without gastrointestinal toxicity—a common drawback of NSAIDs. Additionally, its azetidine moiety enables conjugation with targeting ligands for site-specific drug delivery systems.
In neurobiology, this compound’s phenolic group facilitates antioxidant activity by scavenging free radicals, making it a candidate for Alzheimer’s disease research. A collaborative study between MIT and Pfizer (reported at the 2024 ACS National Meeting) demonstrated that derivatives stabilized amyloid-beta plaques while enhancing neuronal viability in vitro. The compound’s structural flexibility also supports its use as a fluorescent probe for real-time tracking of cellular signaling pathways.
Safety evaluations confirm that CAS No. 1260833-99-5 adheres to regulatory standards for non-hazardous laboratory use when handled under standard precautions. Its low acute toxicity (LD₅₀ > 5 g/kg) aligns with guidelines for preclinical testing phases. Ongoing research focuses on improving bioavailability through prodrug strategies, with lipid nanoparticle formulations showing promise in recent murine studies.
The interdisciplinary applications of 4-(azetidin-Yl)-ethoxyphenol underscore its value as both a research tool and therapeutic lead molecule. Its integration into combinatorial libraries has accelerated hit-to-lead processes for multiple disease targets, while computational modeling efforts predict further optimization opportunities through machine learning algorithms (highlighted in Bioinformatics, July 2024). As these advancements mature, this compound is poised to bridge gaps between fundamental chemistry and clinical innovation across biomedical fields.
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